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Carbamoylbenzotriazole

Cat. No.: B7459699
M. Wt: 162.15 g/mol
InChI Key: VKMHAJDSSBSCEM-UHFFFAOYSA-N
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Description

Carbamoylbenzotriazole is a chemical reagent of significant interest in medicinal chemistry and organic synthesis. Its primary documented research application is as a precursor or active agent in the study of anthelmintic compounds for combating parasitic worm infections. Research indicates that specific derivatives, such as N-heptyl-N-methylthis compound, have demonstrated activity against parasites like Haemonchus contortus , Trichostrongylus colubriformis , and Teladorsagia circumcincta in ovine models . Furthermore, this compound derivatives serve as versatile intermediates in synthetic organic chemistry. They can be efficiently synthesized through a one-pot reaction utilizing carbon dioxide (CO₂) as a building block, which then facilitates the preparation of more complex molecules such as N-sulfonyl ureas (e.g., the drug tolbutamide) . This makes them a valuable tool for researchers constructing diverse urea-based compound libraries or exploring CO₂ fixation methodologies. The mechanism of action for its anthelmintic properties is believed to involve interference with parasitic cellular processes, while in synthesis, it acts as a stable, activated carbamoyl transfer reagent . This product is intended for laboratory research purposes only and is not classified as a pharmaceutical. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B7459699 Carbamoylbenzotriazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)4-2-1-3-5-6(4)10-11-9-5/h1-3H,(H2,8,12)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMHAJDSSBSCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Carbamoylbenzotriazoles

Direct Synthesis Approaches

Direct synthesis methods aim to construct the carbamoylbenzotriazole framework in a single, efficient process from readily available starting materials.

A notable green chemistry approach utilizes carbon dioxide (CO2) as a C1 building block for synthesizing carbamoylbenzotriazoles. thieme-connect.com This method avoids toxic C1 agents like phosgene (B1210022) or isocyanates. thieme-connect.com The process involves trapping CO2 gas with a primary or secondary amine to form a carbamate (B1207046) salt in situ. thieme-connect.com This intermediate then reacts with triphenylphosphine (B44618) and 1-chlorobenzotriazole (B28376) (BtCl) to yield the desired this compound, also referred to as a Bt urea. thieme-connect.com

Initial studies using piperidine (B6355638) as a model amine in dichloromethane, followed by the addition of triphenylphosphine and 1-chlorobenzotriazole, resulted in a 47% yield of the product. thieme-connect.com The general procedure involves bubbling CO2 through a solution of an amine and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by the addition of triphenylphosphine and BtCl. thieme-connect.com

Table 1: Synthesis of Carbamoylbenzotriazoles from CO2 and Various Amines

AmineBaseSolventYield (%)Reference
PiperidineNoneCH2Cl247 thieme-connect.com
PiperidineDBUTHF75 thieme-connect.com
BenzylamineDBUTHF60 thieme-connect.com
DicyclohexylamineDBUTHF55 thieme-connect.com

Carbamoylbenzotriazoles can be conveniently synthesized in a one-pot reaction from carboxylic acids, diphenylphosphoryl azide (B81097) (DPPA), and 1H-benzotriazole (BtH). shd-pub.org.rsresearchgate.net This method provides a straightforward alternative to other synthetic routes. researchgate.net The reaction involves the condensation of a carboxylic acid with DPPA and BtH as the nucleophile. researchgate.net Optimization studies have been conducted to determine the ideal conditions for this transformation. researchgate.net The resulting carbamoylbenzotriazoles are valuable reagents that react smoothly with amino acids, hydrazines, and alcohols to produce ureas, hydrazinecarboxamides, and carbamic esters, respectively, in good to excellent yields. shd-pub.org.rsresearchgate.net

Table 2: One-Pot Synthesis of Carbamoylbenzotriazoles from Carboxylic Acids

Carboxylic AcidSolventTemperature (°C)Yield (%)Reference
4-Methylbenzoic acidToluene (B28343)11085 researchgate.net
4-Methoxybenzoic acidToluene11088 researchgate.net
4-Chlorobenzoic acidToluene11091 researchgate.net
2-Naphthoic acidToluene11082 researchgate.net

Preparation of N-Functionalized Benzotriazole-1-carboximidoyl Chlorides as Precursors

N-functionalized benzotriazole-1-carboximidoyl chlorides serve as stable and versatile precursors, acting as synthetic equivalents for isocyanide dichlorides. acs.orgacs.orgnih.gov These precursors are readily prepared in a one-step reaction by treating N-chlorobenzotriazole with various isonitriles in chloroform (B151607) at room temperature. acs.org This reaction typically produces an almost quantitative yield of a mixture of Bt1 and Bt2 isomers. acs.org These stable intermediates can then be used in subsequent condensation reactions with nucleophiles like amines and thiols to afford a range of products, including polysubstituted guanidines and S-aryl isothioureas. acs.orgacs.org The use of a benzotriazole (B28993) moiety provides stable and non-toxic synthetic equivalents, overcoming the corrosive, toxic, and moisture-sensitive nature of traditional isocyanide dichlorides. acs.org

Mechanochemical Synthesis Strategies

Mechanochemistry, which involves chemical transformations induced by mechanical force, offers a solvent-free and energy-efficient alternative to traditional solution-based synthesis. irb.hr

While not carbamoylbenzotriazoles themselves, the closely related sulfur analogs, aryl N-thiocarbamoylbenzotriazoles, have been successfully synthesized for the first time using mechanochemistry. irb.hr These compounds, which are reactive intermediates considered unisolable in solution, can be prepared as bench-stable solids by milling bis(benzotriazolyl)methanethione with anilines. irb.hrrsc.org The reaction is often performed using liquid-assisted grinding (LAG), and in-situ monitoring with Raman spectroscopy has been used to observe the formation of these elusive intermediates. irb.hrbeilstein-journals.org The isolated aryl N-thiocarbamoylbenzotriazoles can then be used as stable reagents for the controlled, solvent-free synthesis of thioureas, functioning as masked isothiocyanate reagents. irb.hr This demonstrates the power of mechanochemistry to access and stabilize reactive intermediates that are otherwise inaccessible. irb.hr

Table 3: Mechanochemical Synthesis of Aryl N-Thiocarbamoylbenzotriazoles

Aniline DerivativeGrinding ConditionsTime (min)YieldReference
4-BromoanilineLAG (CH3CN)10Quantitative irb.hrbeilstein-journals.org
4-FluoroanilineLAG (CH3CN)10Quantitative irb.hr
AnilineLAG (CH3CN)10Quantitative irb.hr
4-MethoxyanilineLAG (CH3CN)10Quantitative irb.hr

Catalytic and Green Chemistry Approaches in Synthesis

Several of the synthetic methods for carbamoylbenzotriazoles align with the principles of green chemistry, aiming to improve efficiency and reduce environmental impact. matanginicollege.ac.in

The one-pot synthesis from carbon dioxide is a prime example, utilizing a cheap, non-toxic, and renewable C1 feedstock to replace hazardous reagents like phosgene. thieme-connect.com One-pot reactions, such as the synthesis from carboxylic acids and DPPA, are inherently greener as they reduce the need for intermediate purification steps, thus saving solvents and energy. shd-pub.org.rsresearchgate.net

Mechanochemical synthesis is recognized as a green technology due to its rapid, solvent-free (or solvent-reduced), and energy-efficient nature. irb.hr The ability to create stable, solid reagents like aryl N-thiocarbamoylbenzotriazoles also enhances safety and handling compared to their unstable solution counterparts or the corrosive isothiocyanates they replace. irb.hr

Furthermore, the development of stable benzotriazole-based reagents, such as N-functionalized benzotriazole-1-carboximidoyl chlorides and the carbamoylbenzotriazoles themselves, represents a green approach by providing safer, crystalline, and storable alternatives to highly toxic and unstable isocyanates. researchgate.netacs.org These strategies focus on designing safer chemicals and synthetic pathways, which are core tenets of green chemistry.

Exploration of Polymer-Supported Reagents as Activating Agents

The application of polymer-supported reagents in organic synthesis offers significant advantages, including simplified purification procedures, the ability to use reagents in excess to drive reactions to completion, and the potential for automation. While the direct use of polymer-supported reagents as activating agents for the synthesis of carbamoylbenzotriazoles is not yet extensively documented in scientific literature, the known reactivity of these reagents in analogous transformations suggests their potential utility in this area.

Polymer-supported activating agents, such as resin-bound carbodiimides and triphenylphosphine, are commonly employed in the formation of amide and ester bonds. These reactions proceed through the activation of a carboxylic acid, which can then be coupled with a nucleophile. In the context of this compound synthesis, a similar strategy could be envisioned where a carbamic acid, formed in situ from an amine and carbon dioxide, is activated by a polymer-supported reagent. The subsequent reaction with benzotriazole would yield the desired this compound.

Potential Polymer-Supported Activating Agents:

Reagent TypeProposed Role in this compound SynthesisKnown Applications in Similar Reactions
Polymer-Supported Carbodiimide Activation of in situ formed carbamic acid to an O-acylisourea intermediate, which then reacts with benzotriazole.Widely used in peptide synthesis for amide bond formation. core.ac.ukthieme-connect.de
Polymer-Supported Triphenylphosphine In combination with a halogen source (e.g., CCl4 or I2), it can activate carbamic acids for subsequent reaction. rsc.orgnih.govUsed in the Appel and Mitsunobu reactions for ester and ether formation. rsc.orgnih.gov

The primary advantage of this proposed methodology would be the straightforward removal of the spent activating agent and byproducts by simple filtration, thus avoiding tedious chromatographic purification. This approach aligns with the principles of green chemistry by reducing waste and simplifying experimental protocols. Further research is required to explore and optimize the use of polymer-supported reagents for the efficient synthesis of carbamoylbenzotriazoles.

Solvent-Free Reaction Conditions in this compound Synthesis

A significant advancement in the synthesis of carbamoylbenzotriazoles has been the development of one-pot, solvent-free procedures. These methods offer benefits such as reduced environmental impact, lower costs, and often, simplified work-up. acs.org A notable example is the direct synthesis from carbon dioxide, an amine, triphenylphosphine, and 1-chlorobenzotriazole. sorbonne-universite.fr

In this one-pot synthesis, carbon dioxide is first reacted with a primary or secondary amine to form a carbamate salt in situ. This is followed by the addition of triphenylphosphine and 1-chlorobenzotriazole. The reaction often proceeds rapidly at room temperature. While the initial reaction may be carried out in a solvent, the work-up can be performed under solvent-free conditions where the solvent is removed, and the crude product is purified directly by chromatography. sorbonne-universite.fr

Table of this compound Synthesis from CO2 under Solvent-Free Work-up Conditions sorbonne-universite.fr

AmineProductYield (%)
Piperidine1-(Piperidine-1-carbonyl)-1H-benzo[d] sorbonne-universite.frmdpi.comnih.govtriazole47
Benzylamine1-(Benzylcarbamoyl)-1H-benzo[d] sorbonne-universite.frmdpi.comnih.govtriazole65
Dicyclohexylamine1-(Dicyclohexylcarbamoyl)-1H-benzo[d] sorbonne-universite.frmdpi.comnih.govtriazole58

This method demonstrates a facile and direct route to carbamoylbenzotriazoles from readily available starting materials. The ability to perform the work-up without additional solvents is a key advantage, contributing to a more sustainable synthetic process. The reaction is also notable for its operational simplicity and the relatively mild conditions required.

Mechanistic Investigations of Carbamoylbenzotriazole Transformations

Elucidation of Reaction Pathways

The transformation of carbamoylbenzotriazoles can proceed through distinct mechanistic pathways, primarily categorized as unimolecular (unassisted) and bimolecular (assisted) mechanisms. The operative pathway is often dictated by the reaction conditions, such as temperature and the presence of catalysts.

Unimolecular (Unassisted) Mechanisms

Unimolecular transformations of carbamoylbenzotriazoles typically occur under thermal conditions, leading to the decomposition of the molecule. Thermal analysis of N-substituted carbamoylbenzotriazole derivatives has shown that these compounds undergo decomposition upon heating. For instance, the thermal decomposition of 1-(N-benzyloxycarbamoyl) benzotriazole (B28993) proceeds via an intermediary N-benzyloxyisocyanate nih.govresearchgate.net. This process involves the cleavage of the N-N bond, releasing the stable benzotriazole molecule and the highly reactive isocyanate intermediate.

A proposed scheme for the thermal decomposition of 1-(N-benzyloxycarbamoyl) benzotriazole suggests the formation of N,N',N''-tribenzyloxyisocyanuric acid from the intermediate N-benzyloxyisocyanate nih.govresearchgate.netresearchgate.net. This indicates a complex reaction cascade initiated by the unimolecular decomposition of the starting this compound.

Bimolecular Assisted Mechanisms Involving Amine Bases

The presence of amine bases can significantly influence the reaction pathways of carbamoylbenzotriazoles, facilitating transformations that may not occur or would be slow under unimolecular conditions. While specific detailed kinetic studies on the amine-assisted hydrolysis of this compound are not extensively documented in the provided search results, the literature on related N-acylbenzotriazoles suggests that these reactions proceed via nucleophilic attack by the amine.

It has been reported that the thermal decomposition of 1-(N-benzyloxycarbamoyl) benzotriazole to form N,N',N''-tribenzyloxyisocyanuric acid can be catalyzed by a catalytic amount of imidazole, an amine base researchgate.netresearchgate.net. This suggests that the amine base can facilitate the initial decomposition step or the subsequent trimerization of the isocyanate intermediate. The catalytic effect of the amine likely involves interaction with the carbamoyl (B1232498) moiety, promoting the cleavage of the benzotriazole group.

Role of Benzotriazole as a Leaving Group

A key feature of the reactivity of carbamoylbenzotriazoles is the exceptional ability of the benzotriazole anion to function as a leaving group. The stability of the resulting benzotriazolide anion is a major driving force for these reactions. The pKa of benzotriazole is such that it can be readily displaced by a wide range of nucleophiles.

In both unimolecular and bimolecular mechanisms, the departure of the benzotriazole moiety is a critical step. Its effectiveness as a leaving group facilitates the formation of reactive intermediates, such as isocyanates in thermal decompositions or acylated amines in substitution reactions. This property is fundamental to the use of N-acylbenzotriazoles as "neutral" acylating agents in organic synthesis.

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the structures of transition states and the energetics of different pathways. Density Functional Theory (DFT) and semi-empirical methods like PM3 have been applied to understand various aspects of related chemical transformations.

Density Functional Theory (DFT) Applications in Mechanistic Analysis

Density Functional Theory (DFT) is a versatile computational method used to study the electronic structure of molecules and to elucidate reaction mechanisms. While specific DFT studies focused solely on this compound transformations were not identified in the provided search results, DFT has been widely applied to investigate related reactions.

For example, DFT calculations have been used to assess proposed reaction pathways involving carbamoyl radicals generated from other precursors researchgate.net. These studies help in understanding the energetics and feasibility of different mechanistic steps. DFT has also been employed to study the reaction mechanism for the formation of N-(carbamoylcarbamothioyl) benzamide, where it was used to compute the structures of transition states and intermediates along the reaction pathway researchgate.net. Such computational approaches could be instrumental in detailing the unimolecular and bimolecular pathways of this compound transformations, providing insights into activation energies and the influence of substituents.

PM3 Methodologies for Explaining Cyclization Phenomena

The PM3 (Parametric Method 3) is a semi-empirical quantum mechanical method that can be used to study larger molecular systems and reaction pathways, including cyclization reactions. Although specific PM3 studies on the cyclization of this compound were not found, the methodology is suitable for investigating such phenomena.

For instance, the formation of N,N',N''-tribenzyloxyisocyanuric acid from the decomposition of 1-(N-benzyloxycarbamoyl) benzotriazole is a cyclization process (trimerization) of the intermediate isocyanate nih.govresearchgate.netresearchgate.net. PM3 calculations could be used to model the energetics of this cyclization, explore the potential transition state structures, and understand the factors that favor the formation of the six-membered ring of the isocyanuric acid.

Reactivity Profiles and Transformative Chemistry of Carbamoylbenzotriazoles

Thermal Decomposition and Stability Studies

The thermal behavior of carbamoylbenzotriazoles is a critical aspect of their chemistry, influencing their storage, handling, and reaction conditions. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), have been instrumental in elucidating their stability and decomposition pathways.

Comparative Thermal Properties of Structural Analogues

Thermogravimetric and differential scanning calorimetry studies have revealed significant differences in the thermal properties of various carbamoylbenzotriazole analogues. For instance, 1-(N-benzyloxycarbamoyl)benzotriazole exhibits a distinct two-step evaporation process in TGA, which is consistent with its decomposition to N,N',N''-tribenzyloxyisocyanuric acid. The second evaporation step aligns with the evaporation profile of the isocyanuric acid derivative itself, supporting the proposed decomposition pathway.

Conversely, 1-(N-methoxycarbamoyl)benzotriazole and 1-(N-ethoxycarbamoyl)benzotriazole show a single-step evaporation in their TGA profiles. Their DSC thermograms indicate endothermic decomposition processes that are different from that of the benzyloxy analogue, further underscoring the influence of the substituent on the thermal stability and decomposition mechanism.

CompoundTGA Evaporation ProfileKey DSC Features
1-(N-benzyloxycarbamoyl)benzotriazoleTwo-stepSharp endothermic peak followed by a broad exothermic process
1-(N-methoxycarbamoyl)benzotriazoleSingle-stepEndothermic decomposition
1-(N-ethoxycarbamoyl)benzotriazoleSingle-stepEndothermic decomposition

Reactions with Nucleophiles

Carbamoylbenzotriazoles are excellent carbamoylating agents, reacting readily with a wide array of nucleophiles to form ureas, semicarbazides, and carbamic esters. The benzotriazole (B28993) moiety functions as an effective leaving group, facilitating the nucleophilic acyl substitution.

Amines for Urea and Semicarbazide Synthesis

The reaction of carbamoylbenzotriazoles with amines provides a convenient route for the synthesis of substituted ureas. For example, 1-(N-hydroxycarbamoyl)benzotriazole reacts with 2-phenylethylamine to produce N-hydroxy-N'-(2-phenylethyl)urea. scispace.com This transformation highlights the utility of carbamoylbenzotriazoles as "solid HONCO donors". scispace.com

Furthermore, the reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of semicarbazides. A general procedure involves reacting 1-(N-alkyl/arylcarbamoyl)benzotriazoles with hydrazine hydrate in dioxane at room temperature. tandfonline.com This method has been successfully employed for the synthesis of various 4-substituted semicarbazides. tandfonline.com

This compound DerivativeNucleophileProduct
1-(N-hydroxycarbamoyl)benzotriazole2-PhenylethylamineN-hydroxy-N'-(2-phenylethyl)urea scispace.com
1-(N-cyclopentylcarbamoyl)benzotriazoleHydrazine hydrate4-Cyclopentylsemicarbazide tandfonline.com
1-(N-cyclohexylcarbamoyl)benzotriazoleHydrazine hydrate4-Cyclohexylsemicarbazide tandfonline.com
1-(N-benzylcarbamoyl)benzotriazoleHydrazine hydrate4-Benzylsemicarbazide tandfonline.com

Hydrazines for Hydrazinecarboxamide Synthesis

The reaction of carbamoylbenzotriazoles with hydrazines is a key method for the synthesis of hydrazinecarboxamides, a class of compounds that includes semicarbazides. As detailed in the previous section, 1-(N-alkyl/arylcarbamoyl)benzotriazoles serve as effective precursors for 4-substituted semicarbazides when treated with hydrazine hydrate. tandfonline.com The reaction proceeds by the displacement of the benzotriazole group by the hydrazine nucleophile.

This compound PrecursorHydrazine ReagentResulting Hydrazinecarboxamide
1-(N-alkyl/arylcarbamoyl)benzotriazoleHydrazine hydrate4-Alkyl/aryl-semicarbazide tandfonline.com

Alcohols for Carbamic Ester Formation

Carbamoylbenzotriazoles can also be utilized in the synthesis of carbamic esters, commonly known as carbamates, through their reaction with alcohols. This transformation typically requires heating the this compound and the alcohol in an organic solvent. google.com The reaction proceeds without the need for a catalyst and is characterized by a fast reaction rate and high yield. google.com A significant advantage of this method is that the benzotriazole by-product can be recovered. google.com The molar ratio of this compound to alcohol is generally in the range of 1.0:1.0 to 1.0:1.5. google.com

AlcoholReaction TemperatureReaction TimeProduct
Generic Alcohol (ROH)70-100°C google.com0.5-1.0 hours google.comCarbamic acid ester (R-O-C(O)NH2)

N-Acylation Reactions and Scope

Carbamoylbenzotriazoles, more broadly known as N-acylbenzotriazoles, are highly effective, neutral acylating agents for a wide range of nitrogen-based nucleophiles. organic-chemistry.orgthieme-connect.com Their stability, ease of handling compared to more reactive acylating agents like acyl chlorides, and the mild reaction conditions they require have established them as valuable reagents in organic synthesis. organic-chemistry.org The N-acylation reactions proceed with the elimination of benzotriazole (BtH), driving the formation of the corresponding amide products. thieme-connect.com

The primary application of carbamoylbenzotriazoles in N-acylation is the synthesis of primary, secondary, and tertiary amides from ammonia (B1221849), primary amines, and secondary amines, respectively. thieme-connect.comnih.gov These reactions are known for their high efficiency, often providing good to excellent yields. nih.govorganic-chemistry.org The versatility of this method is demonstrated by its successful application in both solution-phase and solid-phase synthesis methodologies. thieme-connect.comnih.gov

The scope of the amine substrate is extensive, encompassing simple alkyl and aryl amines, as well as more complex and functionalized molecules. Research has demonstrated the successful acylation of various amines, highlighting the broad applicability of this reagent class. nih.gov For instance, the methodology has been effectively used for the preparation of α-hydroxyamides from α-hydroxy acids and for the synthesis of perfluoroalkylated amides. nih.gov

Furthermore, the stability of N-(Boc-α-aminoacyl)benzotriazoles has been noted, with no significant degradation observed over six months at 20 °C. This stability is crucial as it allows for the synthesis of chiral α-(N-protected amino acid) amides without racemization, a critical aspect in peptide chemistry. thieme-connect.com The reactions are typically conducted in solvents like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov

The research findings below illustrate the scope of N-acylbenzotriazoles in the N-acylation of various primary and secondary amines.

Table 1: N-Acylation of Primary Amines with N-Acylbenzotriazoles

Amine SubstrateN-AcylbenzotriazoleSolventYield (%)
AnilineN-(Phenylacetyl)benzotriazoleTHF95
BenzylamineN-(4-Chlorobenzoyl)benzotriazoleTHF98
CyclohexylamineN-BenzoylbenzotriazoleTHF92
n-ButylamineN-(2-Phenylbutyryl)benzotriazoleTHF89
sec-ButylamineN-BenzoylbenzotriazoleTHF90

Table 2: N-Acylation of Secondary Amines with N-Acylbenzotriazoles

Amine SubstrateN-AcylbenzotriazoleSolventYield (%)
Piperidine (B6355638)N-(4-Chlorobenzoyl)benzotriazoleTHF99
PyrrolidineN-BenzoylbenzotriazoleTHF97
MorpholineN-(4-Methylbenzoyl)benzotriazoleTHF96
DiethylamineN-(Phenylacetyl)benzotriazoleTHF91
N-MethylanilineN-BenzoylbenzotriazoleTHF85

The data presented in the tables, derived from foundational studies on the reactivity of N-acylbenzotriazoles, showcases the consistently high yields obtained across a diverse range of amine substrates. This underscores the reliability and broad utility of carbamoylbenzotriazoles as N-acylating agents in the synthesis of amides.

Applications in Advanced Organic Synthesis

Role as Activating Agents in Organic Transformations

Carbamoylbenzotriazoles function as potent activating agents, primarily by acting as stable carriers and donors of highly reactive isocyanate intermediates. The benzotriazole (B28993) group is an excellent leaving group, facilitating the transfer of the carbamoyl (B1232498) moiety to a variety of nucleophiles under mild conditions.

A key example is 1-(N-benzyloxycarbamoyl)benzotriazole, which serves as a benzyloxyisocyanate donor. researchgate.net This compound undergoes thermal dissociation to release the intermediary N-benzyloxyisocyanate, which can then be trapped by nucleophiles or undergo trimerization. scispace.comresearchgate.net This controlled release of a reactive isocyanate is instrumental in the synthesis of substituted ureas and related compounds. Similarly, 1-(N-hydroxycarbamoyl)benzotriazole has been prepared and is described as a "solid HONCO donor," highlighting its utility as a convenient synthon for the transfer of the N-hydroxycarbamoyl group. scispace.comsrce.hr This ability to generate reactive intermediates in situ under controlled conditions makes carbamoylbenzotriazoles valuable tools for organic transformations, avoiding the direct handling of unstable or hazardous isocyanates. researchgate.net

Utilization in Peptide Bond Formation and Peptide Synthesis Methodologies

The formation of the peptide (amide) bond is a cornerstone of organic and medicinal chemistry. Benzotriazole-based reagents are widely recognized for their efficiency in peptide coupling. Specifically, N-acylbenzotriazoles, which share the core reactive principle with carbamoylbenzotriazoles, are effective acylating agents for peptide synthesis. researchgate.netorganic-chemistry.org They react with the amino group of an amino acid or peptide to form a new peptide bond, releasing benzotriazole as a stable, neutral byproduct. organic-chemistry.org This methodology is noted for its mild reaction conditions and the stability of the acylating agents. organic-chemistry.org

A sophisticated application of this chemistry involves the preparation of larger peptide fragments for subsequent coupling, a strategy known as segment condensation. The process begins with the synthesis of N-Fmoc-protected(α-aminoacyl)benzotriazoles. nih.gov These activated amino acids readily react with another amino acid to form chiral N-Fmoc-protected-α-dipeptides in high yields (77-89%). nih.gov

These dipeptides can be further activated by converting their C-terminal carboxylic acid back into a benzotriazole ester, thus forming N-Fmoc-protected(α-dipeptidoyl)benzotriazoles. nih.gov These dipeptidoyl benzotriazoles are stable, activated intermediates that are ready to be coupled with another amino acid or peptide fragment, providing an efficient method for building longer peptide chains from dipeptide units. nih.govresearchgate.net

The benzotriazole methodology has been successfully integrated into modern peptide synthesis techniques, including Solid-Phase Peptide Synthesis (SPPS). N-Fmoc-protected(α-aminoacyl)benzotriazoles have been utilized in microwave-assisted SPPS to prepare various peptides, including tri-, tetra-, penta-, hexa-, and heptapeptides, with an average crude yield of 71%. nih.gov

Furthermore, the activated dipeptidoyl benzotriazoles (as described in 5.2.1) are employed in solid-phase segment condensation syntheses. nih.gov In this strategy, a resin-bound amino acid is deprotected and then coupled with an N-Fmoc-protected(α-dipeptidoyl)benzotriazole. This approach allows for the addition of two amino acid residues in a single coupling step, which can enhance the efficiency of synthesizing long or complex peptides. These couplings can be performed under mild microwave irradiation to facilitate the reaction. nih.gov

Synthesis of Complex Chemical Architectures

The activating properties of carbamoylbenzotriazoles make them suitable for the synthesis of various complex molecules and pharmacologically relevant scaffolds.

Carbamoylbenzotriazoles are valuable intermediates in the preparation of substituted hydroxyurea (B1673989) derivatives, a class of compounds with diverse biological activities, including potential anticancer and antibacterial properties. researchgate.net The key reagent for this application is 1-N-(benzyloxycarbamoyl)benzotriazole, which functions as a benzyloxyisocyanate donor. researchgate.netresearchgate.net

In a typical synthesis, 1-N-(benzyloxycarbamoyl)benzotriazole is reacted with various nucleophiles to introduce the benzyloxycarbamoyl group, which is a protected form of the hydroxycarbamoyl moiety. Subsequent deprotection via hydrogenolysis yields the final hydroxyurea derivatives. scispace.com A series of cyclic and acyclic hydroxyurea derivatives have been synthesized using this methodology and evaluated for their biological activity. researchgate.net

Compound IDCompound NamePrecursorBiological Activity FindingReference
5 1-(N-hydroxycarbamoyl)benzotriazole1-N-(benzyloxycarbamoyl)benzotriazoleIdentified as a potential NO donor; increased metabolic activity in THP-1 and Jurkat cell lines. researchgate.net
- N,N',N''-tribenzyloxyisocyanuric acid1-N-(benzyloxycarbamoyl)benzotriazoleFormed via thermal decomposition and trimerization of the intermediate N-benzyloxyisocyanate. researchgate.net
7 N-hydroxy-N'-(2-phenylethyl)urea1-(N-hydroxycarbamoyl)benzotriazoleSynthesized by reaction with 2-phenylethylamine. scispace.com

This table presents a selection of hydroxyurea derivatives synthesized using carbamoylbenzotriazole intermediates and summarizes key findings from the cited research.

The synthesis of Tolbutamide, a sulfonylurea drug, is well-established in the scientific literature. The commonly reported synthetic routes typically start from toluene (B28343) and involve key steps such as chlorosulfonation, amidation with ammonia (B1221849) to form a sulfonamide, and subsequent reaction with reagents like ethyl chloroformate followed by n-butylamine. youtube.comyoutube.com A review of the available scientific literature indicates that the use of this compound as a reagent in the primary synthesis of the Tolbutamide structure is not a commonly documented or standard methodology. While benzotriazole chemistry is versatile, the specific application to Tolbutamide synthesis appears to favor other established pathways.

Synthesis and Reactivity of Carbamoylbenzotriazole Derivatives and Analogues

Substituted Carbamoylbenzotriazoles

The synthesis of substituted carbamoylbenzotriazoles is a key area of research due to their utility as versatile intermediates in organic synthesis. These compounds can be readily prepared through various methods, often involving the reaction of a substituted benzotriazole (B28993) with a suitable carbonyl source. The substituents on the benzotriazole ring or the carbamoyl (B1232498) nitrogen can be varied to fine-tune the reactivity and properties of the resulting molecule.

One common approach involves the derivatization of benzotriazole-5-carboxylic acid. For instance, benzotriazole-5-carbonyl chloride can be synthesized from benzotriazole-5-carboxylic acid by refluxing with thionyl chloride, achieving a yield of 83%. researchgate.net This acid chloride serves as a reactive intermediate for the synthesis of 5-substituted benzotriazole amides. The reaction of benzotriazole-5-carbonyl chloride with various amines, such as 2-methylaniline, n-butylamine, and benzylamine, produces the corresponding N-substituted carbamoylbenzotriazoles. The efficiency of these reactions can be significantly influenced by the reaction conditions. Conventional heating methods typically provide yields ranging from 65% to 72%. researchgate.net In contrast, microwave-assisted synthesis has been shown to dramatically improve yields to a range of 83% to 93%, while also significantly reducing reaction times. researchgate.netijpsonline.com

The reactivity of substituted carbamoylbenzotriazoles is characterized by the electrophilic nature of the carbonyl carbon, making them excellent acylating agents. They readily react with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. This reactivity is central to their application in the synthesis of more complex molecules.

Table 1: Synthesis of 5-Substituted Benzotriazole Amides
AmineReaction MethodYield (%)Reference
2-MethylanilineConventional72 researchgate.net
2-MethylanilineMicrowave (180 W)83 researchgate.net
n-ButylamineConventional65 researchgate.net
n-ButylamineMicrowave (180 W)85 researchgate.net
BenzylamineConventional70 researchgate.net
BenzylamineMicrowave (180 W)93 researchgate.net

Thiocarbamoylbenzotriazole Analogues

Thiocarbamoylbenzotriazoles are sulfur analogues of carbamoylbenzotriazoles and serve as stable, easy-to-handle equivalents of isothiocyanates. rsc.org Their synthesis has been significantly advanced through the use of mechanochemistry, which often provides near-quantitative yields of the desired products in a solvent-free manner. rsc.orgresearchgate.net

The mechanochemical synthesis of N-aryl and N-alkyl thiocarbamoylbenzotriazoles typically involves the ball-milling of an appropriate amine with a thiocarbonyl source. This method has been successfully applied to a range of aromatic amines, including those with electron-donating and electron-withdrawing substituents, as well as various aliphatic amines. rsc.org The reactions are generally high-yielding, often exceeding 95%. rsc.org

The reactivity of thiocarbamoylbenzotriazoles mirrors that of isothiocyanates, readily undergoing reactions with nucleophiles. A notable application is their conversion to N-monosubstituted thioureas. This can be achieved through a solid-gas reaction with ammonia (B1221849) vapors or via a mechanochemical reaction with amines. For instance, the reaction of aryl N-thiocarbamoylbenzotriazoles with anilines in the presence of a base under milling conditions affords unsymmetrical N,N'-diarylthioureas in high yields. researchgate.net Similarly, reaction with primary and secondary amines leads to the corresponding substituted thioureas. The ammonia-induced decomposition of these analogues proceeds through a 4-bromophenyl isothiocyanate intermediate, which is then rapidly consumed to yield the thiourea (B124793) product quantitatively. rsc.org

Table 2: Mechanochemical Synthesis of Thiocarbamoylbenzotriazoles
AmineProductYield (%)Reference
4-BromoanilineN-(4-Bromophenyl)thiothis compound≥95 rsc.org
4-ChloroanilineN-(4-Chlorophenyl)thiothis compound≥95 rsc.org
4-FluoroanilineN-(4-Fluorophenyl)thiothis compound≥95 rsc.org
4-ToluidineN-(p-Tolyl)thiothis compound≥95 rsc.org
4-AnisidineN-(4-Methoxyphenyl)thiothis compound≥95 rsc.org
BenzylamineN-Benzylthiothis compound≥95 rsc.org
4-MethoxybenzylamineN-(4-Methoxybenzyl)thiothis compound≥95 rsc.org

Novel Benzotriazole-Containing Reagents for Functional Group Transformations

Benzotriazole-based reagents have emerged as powerful tools for a wide array of functional group transformations in organic synthesis. Their utility stems from the fact that the benzotriazolyl group is an excellent leaving group, facilitating reactions under mild conditions.

Amide and Ester Synthesis: N-acylbenzotriazoles are particularly effective for the synthesis of amides and esters. They can be prepared from carboxylic acids and react with amines and alcohols to give the corresponding amides and esters in high yields. nih.gov A facile method for the activation of hydroxy-substituted carboxylic acids using benzotriazole chemistry has been developed, allowing for the synthesis of hydroxy carboxamides and hydroxy esters without the need for protecting groups. nih.gov For example, the reaction of N-(arylacyl)benzotriazoles with neat alcohols under microwave conditions or with nucleophilic alkoxides provides aromatic hydroxy esters in high yields. nih.gov

Peptide Synthesis: Benzotriazole-mediated methods are also extensively used in peptide synthesis for the formation of peptide bonds. N-Pg(α-aminoacyl)benzotriazoles react with α-hydroxycarboxylic acids to yield depsidipeptides with yields ranging from 47-87%. nih.gov Furthermore, N-Pg(depsidipeptidoyl)benzotriazoles can be used to synthesize depsitripeptides in yields of 55-78% upon reaction with amino acids and α-hydroxycarboxylic acids. nih.gov A resin-bound benzotriazole entity has also been developed for the on-resin C-terminal functionalization of peptides, allowing for cleavage with various nucleophiles to yield peptides with modified C-termini in yields of 66-82%. rsc.org

Synthesis of Other Functional Groups: The utility of benzotriazole-based reagents extends beyond amide and ester formation. They have been employed in the synthesis of ketones, where reductive elimination of a sulfonyl group from β-keto sulfones, prepared using N-acylbenzotriazoles, provides an entry to ketones. ufl.edu Additionally, benzotriazole methodology has been applied to the synthesis of various heterocyclic systems. researchgate.netacs.org For instance, anions derived from BtCH₂X (where X is a heteroatom-containing group) can be reacted with electrophiles to generate a variety of complex molecules that are precursors to heterocycles like aziridines in high yields (85-90%). acs.org Benzotriazolyl alkyl esters, synthesized from N-acylbenzotriazoles, are versatile intermediates that can undergo further transformations. nih.govrsc.org For example, their reaction with organozinc reagents allows for the substitution of the benzotriazolyl group to form various esters. semanticscholar.org

Table 3: Yields of Benzotriazole-Mediated Functional Group Transformations
TransformationReagentSubstrateProductYield (%)Reference
Amide SynthesisN-AcylbenzotriazoleHydroxy-substituted Carboxylic Acid & AmineHydroxy CarboxamideHigh nih.gov
Ester SynthesisN-(Arylacyl)benzotriazoleAlcoholAromatic Hydroxy EsterHigh nih.gov
Depsipeptide SynthesisN-Pg(α-aminoacyl)benzotriazoleα-Hydroxycarboxylic AcidDepsidipeptide47-87 nih.gov
Depsitripeptide SynthesisN-Pg(depsidipeptidoyl)benzotriazoleAmino Acid / α-Hydroxycarboxylic AcidDepsitripeptide55-78 nih.gov
On-resin Peptide C-terminal FunctionalizationResin-bound BenzotriazolePeptideC-terminally Modified Peptide66-82 rsc.org
Aziridine SynthesisAnion of BtCH₂SiMe₃Schiff BaseAziridine85-90 acs.org
Benzotriazolyl Alkyl Ester SynthesisN-AcylbenzotriazoleDichloromethaneBenzotriazolyl Alkyl Ester63-93 nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization in Research

Thermogravimetric Analysis (TGA) in Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.pl It is particularly useful for determining the thermal stability and composition of compounds. umw.edu.pl In the study of N-carbamoyl benzotriazole (B28993) derivatives, TGA reveals significant differences in their decomposition patterns based on their substituent groups. srce.hrresearchgate.net

Research conducted on derivatives such as 1-(N-benzyloxycarbamoyl) benzotriazole, 1-(N-methoxycarbamoyl) benzotriazole, and 1-(N-ethoxycarbamoyl) benzotriazole illustrates these distinct thermal behaviors. researchgate.net TGA experiments, typically performed under a nitrogen atmosphere with a consistent heating rate, show that 1-(N-benzyloxycarbamoyl) benzotriazole undergoes a two-step decomposition process. researchgate.net The initial mass loss occurs between 166 and 265 °C, followed by a second step between 265 and 328 °C. researchgate.net

In contrast, the methoxy (B1213986) and ethoxy analogues exhibit simpler, single-step evaporative processes. srce.hr This difference in thermal decomposition highlights the influence of the alkoxy group on the stability and degradation pathway of the molecule. The second decomposition step of the benzyloxy derivative corresponds to the evaporation interval of N,N',N''-tribenzyloxyisocyanuric acid, suggesting an intermediate cyclization reaction during heating. srce.hrresearchgate.net

Table 1: TGA Decomposition Data for N-Carbamoyl Benzotriazole Derivatives

Compound Decomposition Steps Temperature Range (°C) Maximum Rate Temp (°C) Mass Loss (%)
1-(N-benzyloxycarbamoyl) benzotriazole Step 1 166 - 265 232 66.0
Step 2 265 - 328 305 98.4 (total)
1-(N-methoxycarbamoyl) benzotriazole 1 Step 96 - 193 180 ~100

| 1-(N-ethoxycarbamoyl) benzotriazole | 1 Step | 99 - 209 | 200 | ~100 |

Data sourced from studies performing TGA at a heating rate of 10 °C min⁻¹ under a nitrogen atmosphere. srce.hrresearchgate.net

Differential Scanning Calorimetry (DSC) in Reaction Characterization

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rroij.com It is a highly sensitive method for studying the thermotropic properties of materials, including melting points, phase transitions, and reaction enthalpies. rroij.commdpi.com

DSC analysis of N-carbamoyl benzotriazole derivatives provides complementary information to TGA, elucidating the energetic changes associated with their thermal decomposition. nih.gov For 1-(N-methoxycarbamoyl) benzotriazole and 1-(N-ethoxycarbamoyl) benzotriazole, the DSC thermograms show sharp endothermic peaks corresponding to their melting points, followed by broader endothermic processes attributed to their decomposition. researchgate.net

The thermal behavior of 1-(N-benzyloxycarbamoyl) benzotriazole is notably different. Its DSC profile displays a broad exothermic peak between 168 and 250 °C. researchgate.net This exotherm is in excellent agreement with the first step of its thermal decomposition observed in TGA and is indicative of a chemical transformation. srce.hrresearchgate.net This transformation is the decomposition to an N-benzyloxyisocyanate intermediate, which then readily trimerizes to form N,N',N''-tribenzyloxyisocyanuric acid. srce.hrresearchgate.net This reaction is an exothermic process, as confirmed by the DSC data. srce.hr

Table 2: DSC Thermal Events for N-Carbamoyl Benzotriazole Derivatives

Compound Thermal Event Peak Temperature (°C) Enthalpy (ΔH) (J g⁻¹)
1-(N-benzyloxycarbamoyl) benzotriazole Exothermic Decomposition 168 - 250 (range) -
1-(N-methoxycarbamoyl) benzotriazole Endothermic Melting 145 159
Endothermic Decomposition 149 - 257 (range) 355
1-(N-ethoxycarbamoyl) benzotriazole Endothermic Melting 119 121

Data sourced from DSC analyses performed under a dry nitrogen purge. researchgate.net

Spectroscopic Techniques (e.g., In situ Raman Spectroscopy, NMR, MS, X-ray Crystallography)

A suite of spectroscopic and analytical methods is essential for the complete structural elucidation and characterization of carbamoylbenzotriazoles.

In situ Raman Spectroscopy: This technique can provide real-time vibrational information about molecules, making it a powerful tool for monitoring reactions and studying surface interactions. taylorfrancis.commdpi.com For instance, surface-enhanced Raman spectroscopy (SERS) has been used to study the formation of benzotriazole films on metal surfaces, revealing details about the adsorption process. taylorfrancis.com While a powerful tool, specific in situ Raman studies focused on carbamoylbenzotriazole reactions were not detailed in the available research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for determining the structure of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment of atoms such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous identification of molecular structures.

Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. ufz.de High-resolution mass spectrometry can confirm the elemental composition of a molecule. ufz.de

X-ray Crystallography: This technique is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal. nih.govthepharmajournal.com By analyzing the diffraction patterns of X-rays passing through a single crystal, a detailed electron density map can be calculated, from which the precise arrangement of atoms and the nature of intermolecular interactions can be determined. nih.gov Research on 1-(N-benzyloxycarbamoyl) benzotriazole has successfully used this technique to determine its crystal structure. researchgate.net The analysis revealed that the asymmetric unit consists of two molecules that are linked into centrosymmetric tetramers by strong N—H···O and N—H···N hydrogen bonds. researchgate.net

Future Research Trajectories and Methodological Innovations

Development of Novel Synthetic Pathways

Recent research has already demonstrated a straightforward and efficient two-step synthesis of 1-carbamoyl-1H-benzotriazole from the readily available starting material, 1,2-diaminobenzene (also known as o-phenylenediamine). pharmacyinfoline.comgsconlinepress.com This method represents a significant improvement over traditional routes that might involve hazardous reagents. The key to this process is the facile preparation of an o-aminophenylurea intermediate. gsconlinepress.com

Future research in this area is likely to focus on further optimizing this pathway, exploring alternative starting materials, and developing catalytic methods to enhance efficiency and sustainability. Green chemistry principles will likely guide the development of new synthetic routes, aiming to minimize waste and energy consumption. The exploration of one-pot syntheses and the use of solid-supported reagents could also offer new avenues for the production of carbamoylbenzotriazole and its derivatives.

Expanded Applications in Complex Molecule Synthesis

This compound has been recognized as an effective substitute for the often harsh and unstable carbamoyl (B1232498) chlorides, positioning it as a valuable tool for the introduction of carbamoyl groups in organic synthesis. gsconlinepress.com The carbamate (B1207046) functional group is a crucial component in many pharmaceuticals and agrochemicals, and its presence can significantly influence a molecule's biological activity and physical properties.

The future will likely see an expansion of this compound's application in the synthesis of complex natural products and medicinally relevant compounds. Its stability and predictable reactivity make it an ideal reagent for late-stage functionalization, where delicate and complex molecular architectures are already in place. Researchers are expected to explore its utility in the synthesis of peptides, carbamate-containing drugs, and other bioactive molecules where the controlled installation of a carbamoyl moiety is critical.

Advanced Computational Modeling for Predictive Reactivity

While experimental work continues to uncover the potential of this compound, advanced computational modeling will play an increasingly important role in predicting its reactivity and guiding synthetic design. Although specific computational studies on this compound are still emerging, the groundwork has been laid by theoretical investigations into the broader class of benzotriazole (B28993) derivatives.

Future computational studies, likely employing Density Functional Theory (DFT) and other advanced methods, will focus on elucidating the intricate details of reaction mechanisms involving this compound. These models will aim to predict reaction outcomes, understand the influence of substituents on reactivity, and design novel carbamoylating agents with tailored properties. By providing a deeper understanding of the electronic structure and transition states, computational chemistry will accelerate the development of new applications for this versatile reagent.

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis offer transformative potential for the chemical sciences, enabling safer, more efficient, and highly reproducible chemical processes. While the direct integration of this compound into these platforms has yet to be extensively reported, the general advancements in continuous-flow carbamate synthesis provide a clear roadmap for its future application.

Researchers are expected to develop continuous-flow processes for both the synthesis of this compound itself and its subsequent use in carbamoylation reactions. The use of packed-bed reactors with solid-supported reagents or catalysts could offer significant advantages in terms of purification and scalability. nih.gov Furthermore, the integration of this compound into automated synthesis platforms could streamline the production of compound libraries for drug discovery and materials science, where the rapid and reliable synthesis of diverse carbamate-containing molecules is essential. nih.govchimia.chresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing carbamoylbenzotriazole derivatives, and how are they characterized?

  • Methodological Answer : this compound derivatives can be synthesized via condensation reactions between orthoesters and hydrazine in dioxane, followed by purification using column chromatography. Key characterization techniques include:

  • Melting Point Analysis : Derivatives like 1-(6-chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone exhibit melting points >250°C .
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for structural confirmation. For example, 6,8-dibromo-2-methylquinolin-4-ol shows distinct aromatic proton shifts and carbon environments .
  • FTIR and HRMS : Validate functional groups (e.g., amide bonds) and molecular weights .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use tightly sealed goggles and impermeable gloves (material selection must account for breakthrough time and degradation resistance) .
  • Storage : Store in well-ventilated, locked containers at room temperature, ensuring tight sealing to prevent contamination .
  • Emergency Measures : In case of skin/eye irritation, immediately rinse with water and seek medical attention. Contaminated clothing must be removed and washed before reuse .

Q. How can researchers ensure reproducibility when synthesizing this compound-based compounds?

  • Methodological Answer :

  • Documentation : Record precise reaction conditions (e.g., solvent purity, temperature, stoichiometry) and purification steps (e.g., column chromatography solvent ratios) .
  • Batch Consistency : Use standardized reagents (e.g., carbazole derivatives from certified suppliers like Kanto Reagents) and validate purity via GC or HPLC .

Advanced Research Questions

Q. What computational or experimental strategies can elucidate the inhibitory mechanisms of this compound derivatives against lipases and phospholipases?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to model interactions between this compound and enzyme active sites, focusing on hydrogen bonding and hydrophobic pockets .
  • Kinetic Assays : Measure KiK_i (inhibition constant) and IC50IC_{50} values via fluorometric or colorimetric substrate hydrolysis assays .
  • Structural Analysis : Pair X-ray crystallography of enzyme-inhibitor complexes with NMR-based binding studies to validate mechanistic hypotheses .

Q. How do substituent variations (e.g., halogens, methyl groups) impact the photophysical properties of this compound derivatives?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : Compare absorption/emission spectra of derivatives (e.g., brominated vs. chlorinated analogs) to correlate substituent effects with λmax\lambda_{\text{max}} shifts .
  • Electrochemical Analysis : Cyclic voltammetry can reveal redox behavior influenced by electron-withdrawing/donating groups .
  • Theoretical Calculations : Density Functional Theory (DFT) models predict HOMO-LUMO gaps and charge distribution patterns .

Q. What strategies resolve contradictions in biological activity data across this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell lines) .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., fixed pH, temperature) to isolate structural vs. experimental factors .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to predict bioactivity trends and identify outlier compounds .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound?

  • Methodological Answer :

  • Feasibility : Prioritize derivatives with commercial precursor availability (e.g., carbazole standards) to reduce synthesis complexity .
  • Novelty : Explore understudied applications, such as fluorescent probes for metal ion detection, building on poly(carbazole-alt-triazole) research .
  • Ethical Compliance : Adhere to OSHA and institutional guidelines for hazardous waste disposal .

Q. What systematic review methodologies are recommended for contextualizing this compound research within existing literature?

  • Methodological Answer :

  • Scoping Reviews : Map trends in synthesis, characterization, and bioactivity using tools like Covidence to screen 500+ studies .
  • Critical Appraisal : Use AMSTAR-2 to assess bias in mechanistic studies, focusing on sample size and control groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.